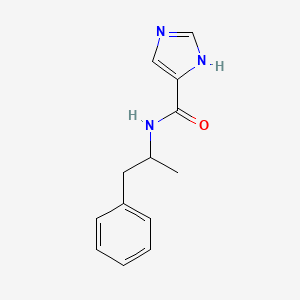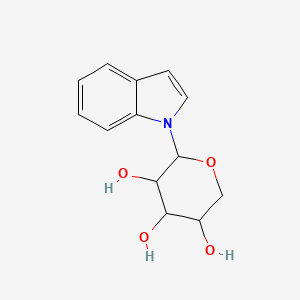
2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol
Vue d'ensemble
Description
2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol, also known as ITP, is a compound with potential therapeutic applications. It is a natural product with a unique chemical structure that has attracted the attention of researchers in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol is not yet fully understood. However, it is believed to act by modulating various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer development and progression.
Biochemical and Physiological Effects:
2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and inhibit viral replication. It has also been shown to have antioxidant properties, which may help to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol for lab experiments is its unique chemical structure, which makes it a useful tool for studying various signaling pathways involved in cancer and other diseases. However, its synthesis can be challenging, and it may not be readily available for all researchers.
Orientations Futures
There are several potential future directions for research involving 2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol. These include:
1. Further investigation of its mechanism of action and potential targets for drug development.
2. Development of new synthetic methods for the production of 2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol.
3. Exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders.
4. Investigation of its potential use as a diagnostic tool for cancer.
5. Development of new derivatives of 2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol with enhanced pharmacological properties.
In conclusion, 2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol is a unique natural product with potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
2-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-indol-1-yloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-10-7-18-13(12(17)11(10)16)14-6-5-8-3-1-2-4-9(8)14/h1-6,10-13,15-17H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYWDDIVKAGSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N2C=CC3=CC=CC=C32)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Indol-1-yloxane-3,4,5-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B3849713.png)
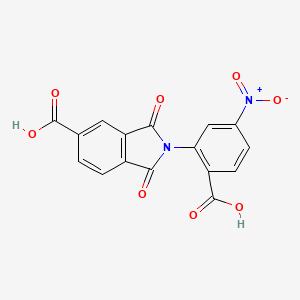
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B3849723.png)
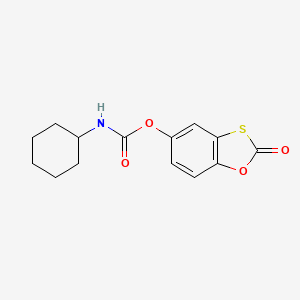
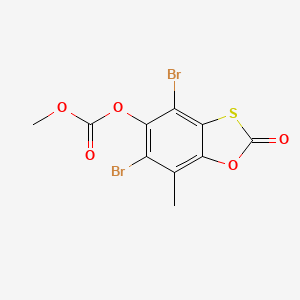
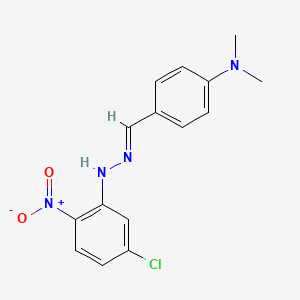
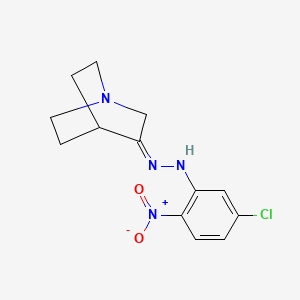
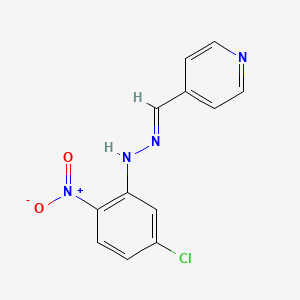
![N-{2-hydrazino-2-oxo-1-[(tetrahydro-2H-pyran-2-ylthio)methyl]ethyl}-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B3849766.png)
![5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3849774.png)
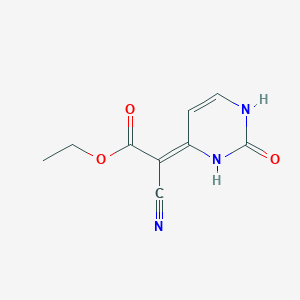
![5-[(benzyloxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3849781.png)
![methyl [3-(5-hydroxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)propyl]methylcarbamate](/img/structure/B3849789.png)
